molecular formula C32H50O4 B1204705 3-O-Acetyloleanolic acid

3-O-Acetyloleanolic acid

Cat. No.: B1204705
M. Wt: 498.7 g/mol
InChI Key: RIXNFYQZWDGQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Natural Product Research in Medicinal Chemistry

Natural products have historically served as a cornerstone of pharmacotherapy, providing a rich reservoir of structurally diverse and biologically active compounds. nih.govnih.gov Pentacyclic triterpenoids, a class of secondary metabolites synthesized in plants and fungi from six isoprene (B109036) units, represent a significant area of this research. researchgate.netnih.gov These compounds are recognized for their wide range of therapeutic potentials, including antioxidant, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netnih.govwisdomlib.org Their complex scaffolds have provided a natural blueprint for the development of new drugs and have been used as starting points for the semi-synthesis of novel therapeutic agents. researchgate.net The investigation into these natural compounds continues to be a vital aspect of medicinal chemistry, aiming to discover and develop new treatments for a variety of human diseases. nih.gov

Overview of Oleanolic Acid and its Acylated Forms in Biological Systems

Oleanolic acid is a ubiquitous pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) skeleton, widely distributed in the plant kingdom and found in many dietary and medicinal plants. tandfonline.comnih.gov It is well-documented for a spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects. researchgate.nettandfonline.comwjgnet.com To enhance its biological properties and bioavailability, chemical modifications are often made to the oleanolic acid structure. mdpi.comacs.org Acylation, particularly at the C-3 hydroxyl group, is a common strategy. nih.gov This modification can lead to derivatives, such as 3-O-acetyloleanolic acid, with altered solubility and potentially enhanced or new biological activities compared to the parent compound. nih.govnih.gov These acylated forms are a subject of ongoing research to explore their therapeutic potential in various disease models. nih.govresearchgate.net

Properties

IUPAC Name

10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNFYQZWDGQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Advanced Isolation Methodologies of 3 O Acetyloleanolic Acid

Natural Distribution within Plant Species

3-O-Acetyloleanolic acid is a pentacyclic triterpenoid (B12794562) compound that has been identified and isolated from a variety of plant species. This naturally occurring derivative of oleanolic acid is noted for its presence in numerous medicinal plants. medchemexpress.comnih.gov The compound is often found alongside other triterpenoids and phytochemicals, and its isolation requires specific and advanced methodologies tailored to the plant source. safacura.orgacs.orgresearchgate.net

Isolation from Vigna sinensis K. (Cowpea Seeds)

3-O-Acetyloleanolic acid has been successfully isolated from the seeds of Vigna sinensis K., commonly known as cowpea. medchemexpress.comglpbio.comchemsrc.com This pentacyclic triterpenoid is recognized as a significant bioactive component of cowpea seeds. nih.govnih.gov The isolation process from this source has been a key area of research, highlighting the seed's potential as a natural source for this compound. researchgate.net

Table 1: Research Findings on 3-O-Acetyloleanolic Acid from Vigna sinensis K.

FindingDescriptionReference(s)
Compound Identity Identified as a pentacyclic triterpenoid derivative of oleanolic acid. medchemexpress.comnih.gov
Source Isolated specifically from the seeds of the cowpea plant (Vigna sinensis K.). medchemexpress.comglpbio.comchemsrc.comresearchgate.net

Isolation from Mussaenda macrophylla

The root bark of Mussaenda macrophylla is a confirmed natural source of 3-O-acetyloleanolic acid. acs.orgnih.gov In studies focusing on the phytochemical composition of this plant, 3-O-acetyloleanolic acid was isolated as one of several known triterpenoids. acs.orgnih.govpharmatutor.org Its isolation was part of a broader investigation into the triterpenoid glycosides and other constituents of the plant's root bark. acs.orgjapsonline.com The genus Mussaenda is generally recognized as a significant source of iridoids and triterpenes. plazi.org

During a comprehensive analysis of the root bark of Mussaenda macrophylla, 3-O-acetyloleanolic acid was isolated alongside four new triterpenoid glycosides and three other known triterpenoids. acs.orgnih.gov The structures of these compounds were determined using various spectroscopic techniques, including 2D NMR methods. acs.orgnih.gov

Isolation from Phytolacca americana

Phytolacca americana, or American pokeweed, has been identified as a source of 3-O-acetyloleanolic acid, specifically from its seeds. safacura.orgresearchgate.netacs.org Research dating back to the 1970s has documented the presence of this compound in the plant. acs.org Phytochemical analyses have consistently listed 3-O-acetyloleanolic acid among the triterpenoids present in this species. safacura.orgacs.org

Table 2: Isolation Details for 3-O-Acetyloleanolic Acid from Phytolacca americana

AspectDetailsReference(s)
Plant Part Seeds safacura.orgresearchgate.netacs.org
Compound Class Triterpenoid safacura.orgacs.org

Isolation from Mystroxylon aethiopicum Leaves

The leaves of Mystroxylon aethiopicum have been identified as a source for the isolation of 3-O-acetyloleanolic acid. A bioassay-guided fractionation of dichloromethane (B109758) and acetone (B3395972) extracts of the leaves led to the successful isolation of this compound. The process involved grinding the dried leaves into a fine powder, followed by sequential extraction with solvents of increasing polarity, including n-hexane, dichloromethane, acetone, and methanol (B129727). The structure of the isolated compound was confirmed through Nuclear Magnetic Resonance (NMR) data, marking the first report of 3-O-acetyloleanolic acid from the leaves of this plant. Qualitative phytochemical screening of M. aethiopicum has also revealed the presence of various phytocompounds, including terpenoids. researchgate.netneliti.com

Table 3: Extraction and Isolation from Mystroxylon aethiopicum Leaves

StepMethodDetailsReference(s)
Preparation GrindingLeaves were dried and ground to a fine powder.
Extraction Serial Exhaustive ExtractionSequentially extracted with n-hexane, dichloromethane, acetone, and methanol.
Isolation Bioassay-guided fractionationPerformed on dichloromethane and acetone extracts using preparative TLC and column chromatography.
Identification Spectroscopic AnalysisStructure elucidated using NMR data.

Isolation from Ilex dumosa

3-O-Acetyloleanolic acid has been isolated from Ilex dumosa, a South American species often used as a substitute for yerba maté (Ilex paraguariensis). tandfonline.comtandfonline.com The compound was synthesized from oleanolic acid previously extracted from this plant. tandfonline.comtandfonline.com The process involved treating the extracted oleanolic acid with acetic anhydride (B1165640) in dry pyridine (B92270). tandfonline.comtandfonline.com Studies on the metabolomic fingerprinting of various Ilex species have shown that Ilex dumosa var. dumosa contains a higher concentration of triterpenoids compared to many other species in the genus. universiteitleiden.nl

Isolation from Catharanthus pusillus

While the broader genus Catharanthus, particularly Catharanthus roseus, is well-known for its rich diversity of alkaloids and other phytochemicals, specific details on the isolation of 3-O-acetyloleanolic acid from Catharanthus pusillus are less documented in the provided results. nih.govmdpi.comresearchgate.netnih.gov The genus is a significant source of terpenoid indole (B1671886) alkaloids, and extensive phytochemical investigation has been conducted on C. roseus. nih.gov However, further research is needed to specifically confirm and detail the isolation of 3-O-acetyloleanolic acid from C. pusillus. researchgate.net

Isolation from Melaleuca bracteata F. Muell 'Revolution Gold'

Modern Extraction and Purification Techniques

The isolation and purification of 3-O-Acetyloleanolic acid from plant matrices involve a series of advanced chromatographic and extraction methods.

Column chromatography is a fundamental technique for the purification of 3-O-Acetyloleanolic acid from crude plant extracts. saudijournals.comsaudijournals.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a series of mobile phases with increasing polarity. saudijournals.com For instance, after initial extraction, a crude extract is loaded onto a silica gel column. saudijournals.com A gradient elution is then performed, starting with non-polar solvents like n-hexane and gradually increasing the polarity by adding solvents such as ethyl acetate (B1210297) and methanol. Fractions are collected and monitored, often by Thin-Layer Chromatography (TLC), to identify those containing the desired compound. In one study, fractions containing 3-O-Acetyloleanolic acid were obtained using a solvent system of 80% chloroform (B151607) in ethyl acetate.

Table 1: Column Chromatography Parameters for 3-O-Acetyloleanolic Acid Purification

Parameter Description Source
Stationary Phase Silica gel 60 (60-120 mesh) saudijournals.com
Column Dimensions 35 cm x 4 cm or 50 cm x 15 cm saudijournals.com
Elution Solvents n-hexane, ethyl acetate, methanol, chloroform saudijournals.com
Elution Mode Gradient elution (increasing polarity)

| Fraction Monitoring | Thin-Layer Chromatography (TLC) | |

Thin-Layer Chromatography (TLC) is an indispensable tool in the purification process of 3-O-Acetyloleanolic acid, used for both monitoring fractions from column chromatography and for preparative separation. saudijournals.com Analytical TLC helps in identifying the presence of the compound in different fractions by comparing their retention factor (Rf) values with a standard. hrpub.org For visualization, chromatograms are often sprayed with reagents like vanillin-sulphuric acid and heated.

Preparative TLC (PTLC) can be used to separate individual components from mixed fractions. saudijournals.com In this technique, the mixture is applied as a band on a TLC plate, and after development, the band corresponding to 3-O-Acetyloleanolic acid is scraped off, and the compound is eluted from the silica gel with a suitable solvent like methanol. saudijournals.com

Table 2: TLC Systems for 3-O-Acetyloleanolic Acid Analysis

Mobile Phase System Composition (v/v/v) Purpose Source
CEF (intermediate polarity) Chloroform: Ethyl acetate: Formic acid (10:8:2) Analytical
BEA (nonpolar/basic) Benzene (B151609): Ethanol: Ammonium hydroxide (B78521) (18:2:0.2) Analytical

| Multi-solvent | Petroleum ether: Hexane: Chloroform: Ethyl acetate: Acetone: Methanol: Ethanol (7:1:1:0.5:0:0.5:0.5) | Analytical | saudijournals.com |

A significant advancement in the extraction of 3-O-Acetyloleanolic acid is the Microwave and Gravity-Assisted Solvent-Free Distillation followed by Extraction (MGSFDE) method. x-mol.comresearchgate.net This green technique utilizes the in situ water within fresh plant material, such as the leaves of Melaleuca bracteata, for distillation under the synergistic effect of microwaves and gravity. x-mol.com This process first yields essential oils and simultaneously dehydrates the plant material. x-mol.com The subsequent extraction of the dehydrated plant matter simplifies the process for obtaining more polar compounds like triterpenic acids, enhancing their yield by avoiding a separate drying step. x-mol.com This method is lauded for its efficiency, reduced energy consumption, and lower environmental impact compared to traditional hydrodistillation. x-mol.combohrium.com

Bioassay-guided fractionation is a targeted approach used to isolate bioactive compounds, including 3-O-Acetyloleanolic acid. scispace.com This strategy involves systematically separating a crude extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated. For example, in the study of Mystroxylon aethiopicum, dichloromethane and acetone extracts showed significant antibacterial activity. These active extracts were then subjected to column chromatography, and the resulting fractions were again tested for their bioactivity. This process led to the identification and isolation of 3-O-Acetyloleanolic acid as one of the active constituents. This method ensures that the purification efforts are focused on compounds with proven biological effects.

Table 3: Compound Names Mentioned

Compound Name
3-O-Acetyloleanolic acid
Oleanolic acid
Betulinic acid
Erythrodiol (B191199)
Pomolic acid
Betulin
Ursolic acid
Acetyl oleanolic acid
Alphitolic acid
Maslinic acid

Biosynthesis and Metabolic Pathways

General Oleanolic Acid Biosynthetic Pathway

The formation of 3-O-acetyloleanolic acid begins with the biosynthesis of its parent compound, oleanolic acid. This process is a classic example of triterpenoid (B12794562) synthesis in plants, originating from primary metabolites and proceeding through a series of complex enzymatic reactions.

The journey to oleanolic acid starts with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in most eukaryotes for the production of isoprenoid precursors. researchgate.netrsc.org In the cytoplasm, acetyl-CoA is converted through a series of steps to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). libretexts.orgkegg.jp These five-carbon (C5) units are the universal building blocks for all terpenoids. kegg.jp

The MVA pathway involves the following key steps:

Step 1: Claisen Condensation: Two molecules of acetyl-CoA combine to form acetoacetyl-CoA. libretexts.org

Step 2: Aldol Condensation: A third acetyl-CoA molecule is added to acetoacetyl-CoA to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org

Step 3: Reduction: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase. libretexts.org

Step 4: Phosphorylation and Decarboxylation: Mevalonate is then phosphorylated and decarboxylated to yield IPP. libretexts.org

IPP can be isomerized to DMAPP. The subsequent head-to-tail condensation of two IPP molecules with one DMAPP molecule leads to the formation of farnesyl pyrophosphate (FPP), a fifteen-carbon (C15) intermediate. Two molecules of FPP are then joined in a head-to-head condensation to form squalene (B77637) (C30), the direct precursor to pentacyclic triterpenoids. nih.gov This reaction is catalyzed by squalene synthase. Squalene is then converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. wikipedia.orgplos.org

The linear 2,3-oxidosqualene molecule undergoes a remarkable and complex cyclization reaction to form the pentacyclic triterpenoid skeleton. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netmdpi.comnih.gov Specifically, the formation of the oleanane (B1240867) skeleton is initiated by β-amyrin synthase (βAS). researchgate.netmdpi.com

The enzyme binds the 2,3-oxidosqualene substrate in a specific pre-folded conformation (chair-chair-chair-boat) that dictates the stereochemistry of the final product. acs.org The reaction proceeds through a series of carbocationic intermediates, involving ring closures, and rearrangements, ultimately leading to the formation of β-amyrin. mdpi.comnih.gov This step represents a significant branch point in metabolism, diverting carbon from primary metabolism (sterol biosynthesis) into the vast array of secondary metabolite triterpenoids. researchgate.netnih.gov

Once the β-amyrin skeleton is formed, it undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). wikipedia.orgnih.gov These enzymes are responsible for introducing functional groups onto the triterpenoid backbone, leading to a vast diversity of structures, including oleanolic acid.

The conversion of β-amyrin to oleanolic acid involves a three-step oxidation of the methyl group at the C-28 position. plos.orgresearchgate.net This process is primarily catalyzed by P450s belonging to the CYP716A subfamily. plos.orgnih.govnih.gov

The oxidation proceeds as follows:

Hydroxylation: The C-28 methyl group of β-amyrin is first hydroxylated to form erythrodiol (B191199). plos.orgplos.org

Oxidation to Aldehyde: The alcohol group of erythrodiol is then oxidized to an aldehyde, forming oleanolic aldehyde. plos.org

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, yielding oleanolic acid. wikipedia.orgplos.org

Different P450 enzymes can exhibit varying product specificities, with some primarily producing the intermediate erythrodiol, while others carry the reaction through to oleanolic acid. plos.org

Cyclization of 2,3-Oxidosqualene to β-Amyrin

Enzymatic Acetylation Mechanisms at the C-3 Position

The final step in the formation of 3-O-acetyloleanolic acid is the esterification of the hydroxyl group at the C-3 position of oleanolic acid with an acetyl group. This reaction is catalyzed by specific acetyltransferases. While the general oleanolic acid pathway is well-documented, the specific enzymes responsible for the C-3 acetylation in many organisms are still under investigation. However, the synthesis of 3-O-acetyloleanolic acid has been achieved through standard laboratory acetylation procedures using acetic anhydride (B1165640) and pyridine (B92270), indicating a straightforward chemical transformation. mdpi.comfrontiersin.org In nature, this reaction would involve an acetyltransferase enzyme that utilizes a donor molecule like acetyl-CoA to transfer the acetyl group to the C-3 hydroxyl of oleanolic acid. This modification can significantly alter the biological properties of the parent compound. nih.gov

In vivo Biotransformation of 3-O-Acetyloleanolic Acid (e.g., Hydrolysis to Oleanolic Acid)

Once formed or administered, 3-O-acetyloleanolic acid can be metabolized within living organisms. A key biotransformation is the hydrolysis of the acetyl group at the C-3 position, converting it back to oleanolic acid. nih.govresearchgate.netfrontiersin.org This conversion has been observed in in vivo studies, where following the administration of 3-O-acetyloleanolic acid, both the acetylated form and its metabolite, oleanolic acid, can be detected in plasma. researchgate.net This hydrolysis is likely carried out by non-specific esterase enzymes present in the body. The reversible nature of this acetylation/deacetylation process may play a role in modulating the activity and bioavailability of oleanolic acid. nih.gov

Chemical Synthesis and Semisynthetic Derivatization Strategies

Acetylation of Oleanolic Acid

The primary method for synthesizing 3-O-acetyloleanolic acid is through the direct acetylation of oleanolic acid. This reaction is typically performed by treating oleanolic acid with an acetylating agent in the presence of a base. tandfonline.comacademie-sciences.frnih.gov A common and effective procedure involves stirring oleanolic acid with acetic anhydride (B1165640) in dry pyridine (B92270) at room temperature. tandfonline.comresearchgate.nettandfonline.com This method selectively acetylates the C-3 hydroxyl group, yielding 3-O-acetyloleanolic acid in high purity and yield. academie-sciences.fr The reaction progress can be monitored by thin-layer chromatography (TLC). researchgate.net After the reaction is complete, the mixture is typically poured into ice water, causing the product to precipitate, which can then be collected by filtration and washed with water. tandfonline.com

Alternative conditions include using a mixture of acetic anhydride, pyridine, and tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net The structure of the resulting 3-O-acetyloleanolic acid is confirmed using spectroscopic methods. For instance, in the ¹H-NMR spectrum, the appearance of a signal around 2.05-2.06 ppm is characteristic of the acetyl group's methyl protons. academie-sciences.fr The ¹³C-NMR spectrum shows a signal at approximately 80.9 ppm corresponding to C-3 and a carbonyl signal around 171.0 ppm for the acetyl group. academie-sciences.fr

Table 1: Common Reagents for the Acetylation of Oleanolic Acid

Reagent SystemSolventConditionsTypical YieldReference
Acetic anhydridePyridineRoom Temperature, 24h98% academie-sciences.fr
Acetic anhydride, PyridineTetrahydrofuran (THF)Room Temperature, 4hNot specified researchgate.net
Acetic anhydride, Dimethylaminopyridine (DMAP)PyridineRoom Temperature, 24hNot specified royalsocietypublishing.org

Preparation of Ester Derivatives at the C-28 Position

The carboxyl group at the C-28 position of 3-O-acetyloleanolic acid is a prime site for esterification, leading to a wide range of ester derivatives. A general approach involves the activation of the carboxylic acid followed by reaction with an alcohol. For instance, 3-O-acetyloleanolic acid can be converted to its corresponding acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride (SOCl₂). researchgate.netmdpi.com This highly reactive intermediate can then be reacted with various alcohols to form the desired esters. nih.gov

Another method for preparing C-28 esters is through methylation using iodomethane (B122720) in the presence of a base like potassium carbonate (K₂CO₃) to stabilize the pH. nih.gov The synthesis of 28-methyl-3-acetyloleanane has been achieved with a yield of 100% using this method. nih.gov Glycosyl esters can also be synthesized at the C-28 position. This is achieved by reacting 3-O-acetyloleanolic acid with a benzoylated trichloroacetimidate (B1259523) in the presence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). psu.edu

Synthesis of Amide Derivatives

Amide derivatives of 3-O-acetyloleanolic acid are commonly synthesized by first converting the C-28 carboxylic acid into a more reactive species, such as an acyl chloride. academie-sciences.frresearchgate.net This is typically achieved by reacting 3-O-acetyloleanolic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or benzene (B151609). researchgate.netmdpi.com The resulting 3-acetyloleanolic acid chloride is then treated with a primary or secondary amine to yield the corresponding amide. academie-sciences.frresearchgate.net

A variety of amines can be used in this reaction, including simple aromatic amines (anilides and toluidides), amino acid esters, and diamines. researchgate.netgoogle.com The reaction conditions can vary, with some procedures carried out at room temperature while others require refluxing in a solvent such as chloroform (B151607). academie-sciences.frresearchgate.net For example, a series of anilide and toluidide derivatives were synthesized by reacting the acyl chloride with the appropriate aromatic amine in benzene at room temperature. researchgate.net The use of a base like triethylamine (B128534) is sometimes employed, particularly when using amine hydrochlorides. researchgate.net

Table 2: Examples of Synthesized Amide Derivatives from 3-O-Acetyloleanolic Acid

Amine ReagentReaction ConditionsDerivative TypeReference
Aniline, o/m/p-ToluidineSOCl₂, then amine in benzene, room temperatureAnilides/Toluidides researchgate.net
Various aminesAcyl chloride, amine in refluxing CHCl₃Substituted amides academie-sciences.fr
EthylenediamineOxalyl chloride, then ethylenediamineN-[3β-acetoxy-arbutane-12-ene-28-yl]-aminoethylenediamine google.com
N,N-dimethylethylene diamineGeneral procedure using an amino compound3-acetyloxy-olean-12-en-28-amide derivative researchgate.net

Semisynthesis of Other Nitrogen-Containing Derivatives

Beyond simple amides, a variety of other nitrogen-containing derivatives have been synthesized from 3-O-acetyloleanolic acid to create novel molecular structures. One such class is hydrazides and hydrazones. 3-Acetyloleanolic hydrazide can be synthesized from the acylated oleanolic acid. iiarjournals.org This hydrazide can then serve as a precursor for synthesizing hydrazone derivatives by reacting it with aldehydes, such as benzaldehyde. iiarjournals.org

Another important class of nitrogen-containing derivatives is 1,2,3-triazoles. These are often synthesized using a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction, commonly known as "click chemistry". rsc.org This involves reacting an alkyne-functionalized oleanolic acid derivative with various azide-containing compounds to create a library of triazole-substituted molecules. rsc.orgnih.gov This approach allows for the creation of a diverse set of derivatives by varying the azide (B81097) component. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Acetyl Substitution at C-3 on Biological Activity

The acetylation of the hydroxyl group at the C-3 position of oleanolic acid to form 3-O-acetyloleanolic acid has been shown to significantly modulate its biological profile. This modification can enhance certain activities while diminishing others, highlighting the critical role of the C-3 substituent.

Research has demonstrated that acetylation at the C-3 position can lead to a significant improvement in cytotoxic activity against various cancer cell lines. nih.govmdpi.com For instance, 3-O-acetyloleanolic acid exhibited potent cytotoxic effects against several human cancer cell lines, in some cases being more active than the parent oleanolic acid. mdpi.com One study reported that 3-O-acetyloleanolic acid induced apoptosis in human colon carcinoma HCT-116 cells by activating the extrinsic caspase signaling cascade and up-regulating death receptor 5 (DR5). nih.govresearchgate.net

In the context of anti-inflammatory and analgesic properties, the C-3 acetyl group also plays a significant role. One study found that while oleanolic acid itself possesses these activities, its acetyl derivative showed enhanced effects in certain models. mdpi.com This suggests that the acetyl group can positively influence the compound's interaction with targets involved in inflammation and pain signaling.

Furthermore, the acetyl substitution at C-3 has been shown to be important for antileishmanial activity. In one study, the acetylation of the oleanolic acid skeleton was highlighted as a key factor in its activity against the Leishmania amazonensis strain. mdpi.comnih.gov

The improved biological activities observed with 3-O-acetyloleanolic acid are often attributed to increased lipophilicity conferred by the acetyl group. This can lead to better cell membrane permeability and enhanced interaction with intracellular targets. mdpi.com

Table 1: Comparative Cytotoxic Activity of Oleanolic Acid and 3-O-Acetyloleanolic Acid

CompoundCell LineActivity (IC50 in µM)Reference
Oleanolic AcidSKOV-3 (Ovarian Cancer)>100 mdpi.com
3-O-Acetyloleanolic AcidSKOV-3 (Ovarian Cancer)0.09 mdpi.com
Oleanolic AcidMCF-7 (Breast Cancer)>100 mdpi.com
3-O-Acetyloleanolic AcidMCF-7 (Breast Cancer)1.86 mdpi.com
Oleanolic AcidHeLa (Cervical Cancer)43.2 mdpi.com
3-O-Acetyloleanolic AcidHeLa (Cervical Cancer)1.12 mdpi.com

Significance of Modifications at C-28 and E-ring

The carboxylic acid group at the C-28 position and the integrity of the E-ring are also crucial determinants of the biological activity of oleanolic acid derivatives. Modifications at these sites can profoundly impact the pharmacological profile of 3-O-acetyloleanolic acid.

SAR studies have revealed that derivatization of the C-28 carboxyl group, through esterification or amidation, can significantly enhance the antitumor activity of oleanolic acid derivatives. mdpi.com For instance, the introduction of various amide and ester moieties at this position has led to compounds with improved cytotoxic profiles against different cancer cell lines. However, it has also been noted that derivatization of the carboxylic acid moiety can sometimes reduce cytotoxic activity, indicating that the nature of the substituent is critical. iiarjournals.org The free carboxylic acid at C-28 is considered essential for certain biological activities, such as antiparasitic effects. nih.gov

Table 2: Impact of C-28 Modifications on the Biological Activity of Oleanolic Acid Derivatives

Parent CompoundC-28 ModificationResulting CompoundObserved EffectReference
Oleanolic AcidAmidationOleanolic acid amidesEnhanced antitumor activity
Oleanolic AcidEsterificationOleanolic acid estersEnhanced antitumor activity
3-O-Acetyloleanolic AcidHydrazide formation3-Acetoxyoleanolic hydrazideComparable cytotoxic activity to oleanolic acid against MCF-7 cells iiarjournals.org
3-Acetoxyoleanolic hydrazideHydrazone formation3-Acetoxyoleanolic hydrazoneInactive against MCF-7 cells iiarjournals.org

Influence of Other Functional Group Derivatizations on Efficacy

Beyond the C-3 and C-28 positions, the introduction of other functional groups at various points on the oleanane (B1240867) scaffold can further modulate the biological efficacy of 3-O-acetyloleanolic acid.

For example, the introduction of a cyano group at the C-2 position, combined with modifications at C-3 and C-12, has led to the development of highly potent anti-inflammatory and anticancer agents like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). encyclopedia.pub The introduction of an oxo group at the C-11 position has also been shown to influence the biological activity of oleanolic acid derivatives. iiarjournals.org

The synthesis of hybrid molecules, where 3-O-acetyloleanolic acid is linked to other bioactive moieties, represents another strategy to enhance efficacy. For instance, the conjugation of oleanolic acid derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) has been explored to create compounds with dual therapeutic actions. encyclopedia.pub The introduction of heterocyclic rings, such as triazoles, to the oleanane skeleton has also yielded derivatives with interesting biological properties. acs.org

These findings underscore the versatility of the oleanane scaffold and the potential to fine-tune the biological activity of 3-O-acetyloleanolic acid through targeted derivatization at multiple positions.

Stereochemical Determinants of Bioactivity

The stereochemistry of the oleanane skeleton is a critical factor governing the biological activity of its derivatives. The spatial arrangement of substituents, particularly at the C-3 position, can have a profound impact on the molecule's interaction with biological targets.

The hydroxyl group at the C-3 position in naturally occurring oleanolic acid is in the β-orientation. mdpi.com SAR studies have shown that the stereochemistry at this position is important for various biological activities. For instance, β-oriented hydrogen-bond forming groups at C-3 have been reported to exhibit more potent cytotoxicity than their α-counterparts in ursolic acid, a closely related triterpenoid (B12794562). nih.gov

Conversely, some studies have indicated that the 3α-OH isomers (epimers) of oleanolic acid derivatives can possess unique biological activities not shared by the more common 3β-OH isomers. mdpi.comencyclopedia.pub For example, one study found that the α-OH epimer of an oleanolic acid derivative was the most potent antibacterial compound in their tested series. mdpi.com This highlights that altering the stereochemistry at C-3 can be a valuable strategy for developing derivatives with novel or enhanced biological activities.

The rigid, chair-like conformation of the rings in the oleanane skeleton, enforced by the stereochemistry at the ring junctions, is also crucial for positioning the functional groups in specific spatial orientations, which is vital for their biological function. nih.gov

Preclinical Pharmacological Activities and Mechanistic Studies

Anticancer Potential in in vitro and in vivo Animal Models

The pentacyclic triterpenoid (B12794562), 3-O-acetyloleanolic acid, a derivative of oleanolic acid, has demonstrated notable anticancer and anti-angiogenic properties in preclinical research. medchemexpress.comglpbio.com Studies have shown its ability to induce apoptosis in various cancer cell lines and inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. medchemexpress.comglpbio.com

Apoptosis Induction in Cancer Cell Lines (e.g., HCT-116 Colon Carcinoma, HepG2, HUVECs)

3-O-Acetyloleanolic acid has been shown to dose-dependently inhibit the viability of human colon carcinoma HCT-116 cells. chemfaces.comtargetmol.com This effect is largely attributed to the induction of apoptosis, a form of programmed cell death. chemfaces.comtargetmol.com The compound's apoptotic-inducing capabilities have also been observed in other cell types, including human umbilical vein endothelial cells (HUVECs). nih.govcaymanchem.comcaymanchem.com In HUVECs, treatment with 3-O-acetyloleanolic acid led to an increase in cells stained with annexin (B1180172) V, a marker for apoptosis, and a rise in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation. chemfaces.comnih.gov

Notably, research indicates that 3-O-acetyloleanolic acid is more effective at inducing apoptosis in HCT-116 cells compared to its parent compound, oleanolic acid, at the same concentrations. researchgate.net

Table 1: Cell Lines Exhibiting Apoptosis Induction by 3-O-Acetyloleanolic Acid

Cell Line Cancer Type Key Findings References
HCT-116 Colon Carcinoma Dose-dependent inhibition of viability, apoptosis induction. chemfaces.comtargetmol.com chemfaces.comtargetmol.comcaymanchem.comcaymanchem.com
HepG2 Hepatocellular Carcinoma Apoptosis induction via ROS/MAPK-mediated mitochondrial pathway by a derivative. nih.govresearchgate.net nih.govresearchgate.net
HUVECs Human Umbilical Vein Endothelial Cells Inhibition of proliferation, migration, and tube formation; apoptosis induction. chemfaces.comnih.govcaymanchem.com chemfaces.comnih.govcaymanchem.comcaymanchem.com

The apoptotic activity of 3-O-acetyloleanolic acid in cancer cells is significantly mediated through the extrinsic apoptotic pathway. nih.govsemanticscholar.orgmdpi.com This pathway is initiated by the binding of extracellular death ligands to cell surface receptors. semanticscholar.org Studies on HCT-116 colon cancer cells revealed that 3-O-acetyloleanolic acid triggers this pathway, leading to a cascade of events that result in programmed cell death. nih.govsemanticscholar.orgmdpi.com The activation of this extrinsic signaling cascade is a key mechanism behind the compound's anticancer effects. researchgate.netnih.govresearchgate.net

A critical step in the 3-O-acetyloleanolic acid-induced extrinsic apoptotic pathway is the upregulation of Death Receptor 5 (DR5), also known as TRAIL receptor 2. nih.govsemanticscholar.orgmdpi.com In HCT-116 cells, treatment with this compound led to an increased expression of DR5. chemfaces.comtargetmol.commdpi.com This upregulation enhances the cells' sensitivity to TNF-related apoptosis-inducing ligand (TRAIL), a molecule that can selectively trigger apoptosis in cancer cells. spandidos-publications.com The binding of TRAIL to the overexpressed DR5 initiates the apoptotic signaling cascade. chemfaces.comspandidos-publications.com This mechanism has been identified as a key contributor to the pro-apoptotic effects of 3-O-acetyloleanolic acid in human colon carcinoma cells. chemfaces.comtargetmol.commdpi.com

Following the upregulation of DR5 and the activation of the extrinsic pathway, a cascade of caspase activation ensues. spandidos-publications.com Specifically, 3-O-acetyloleanolic acid has been shown to increase the activation of caspase-8 and caspase-3 in HCT-116 cells. chemfaces.comtargetmol.commdpi.com Caspase-8 is a key initiator caspase in the death receptor pathway, while caspase-3 is a critical executioner caspase responsible for the final stages of apoptosis. semanticscholar.org The activation of both these caspases confirms the involvement of the extrinsic apoptotic pathway in the anticancer activity of 3-O-acetyloleanolic acid. chemfaces.comtargetmol.commdpi.com Furthermore, in HUVECs, the compound was also found to induce the activation of caspase-3, highlighting its role in apoptosis induction in endothelial cells as well. chemfaces.comnih.gov

A hallmark of apoptosis is the fragmentation of DNA, which can be quantified by analyzing the cell cycle distribution. Treatment with 3-O-acetyloleanolic acid leads to an increase in the sub-G1 cell population in both HCT-116 cells and HUVECs. chemfaces.comtargetmol.com This sub-G1 peak represents cells with fragmented DNA, providing further evidence of apoptosis induction. spandidos-publications.comacs.org The increase in the sub-G1 population is a dose-dependent effect, further solidifying the compound's role in promoting programmed cell death. spandidos-publications.comacs.org

Table 2: Mechanistic Details of Apoptosis Induction by 3-O-Acetyloleanolic Acid

Mechanism Affected Cell Lines Description References
Activation of Extrinsic Apoptotic Pathway HCT-116 Initiates programmed cell death through cell surface receptors. nih.govsemanticscholar.orgmdpi.com researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.net
Upregulation of Death Receptor 5 (DR5) HCT-116 Increases the expression of DR5, enhancing sensitivity to TRAIL-induced apoptosis. chemfaces.comtargetmol.commdpi.com chemfaces.comtargetmol.comnih.govsemanticscholar.orgmdpi.comspandidos-publications.com
Caspase Activation (Caspase-3, Caspase-8) HCT-116, HUVECs Triggers a cascade of initiator and executioner caspases, leading to apoptosis. chemfaces.comtargetmol.comnih.govmdpi.com chemfaces.comtargetmol.comnih.govsemanticscholar.orgmdpi.comspandidos-publications.com
Modulation of Sub-G1 Cell Populations HCT-116, HUVECs Increases the population of cells with fragmented DNA, a characteristic of apoptosis. chemfaces.comtargetmol.com chemfaces.comtargetmol.comspandidos-publications.comacs.org
Caspase Activation (Caspase-3, Caspase-8)

Anti-angiogenic Effects

Beyond its direct effects on cancer cells, 3-O-acetyloleanolic acid exhibits significant anti-angiogenic properties. medchemexpress.comglpbio.comchemfaces.com Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.comfrontiersin.org The compound has been shown to inhibit the proliferation, migration, and tube formation of HUVECs in a dose-dependent manner. chemfaces.comnih.gov

In in vivo studies, 3-O-acetyloleanolic acid significantly inhibited angiogenesis in a Matrigel plug assay. chemfaces.comnih.gov It has also been found to inhibit VEGF-A-induced lymphangiogenesis and lymph node metastasis in an oral cancer animal model. medchemexpress.comnih.gov This effect is mediated through the suppression of VEGF-A/VEGFR-1 and VEGFR-2 signaling in human lymphatic microvascular endothelial cells (HLMECs). nih.gov The compound was also shown to inhibit the phosphorylation of downstream signaling factors such as PI3K, FAK, Akt, and ERK1/2. mdpi.comnih.gov Furthermore, it can inhibit angiopoietin-1-induced angiogenesis and lymphangiogenesis by suppressing the angiopoietin-1/Tie-2 signaling pathway. researchgate.net These findings suggest that 3-O-acetyloleanolic acid has the potential to suppress tumor growth stimulated by angiogenesis. chemfaces.comnih.gov

Table 3: Summary of Anti-angiogenic Effects of 3-O-Acetyloleanolic Acid

Effect Model System Mechanism References
Inhibition of proliferation, migration, and tube formation HUVECs Dose-dependent inhibition. chemfaces.comnih.gov chemfaces.comnih.gov
Inhibition of angiogenesis in vivo Matrigel plug assay Significant inhibition of new blood vessel formation. chemfaces.comnih.gov chemfaces.comnih.gov
Inhibition of lymphangiogenesis and lymph node metastasis Oral cancer animal model Inhibition of VEGF-A-induced effects. medchemexpress.comnih.gov medchemexpress.comnih.gov
Suppression of signaling pathways HLMECs Downregulation of VEGF-A/VEGFR-1/2 and Angiopoietin-1/Tie-2 signaling and downstream factors (PI3K, FAK, Akt, ERK1/2). mdpi.comnih.govresearchgate.net mdpi.comnih.govresearchgate.net
Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation

In vitro studies have consistently shown that 3-O-Acetyloleanolic acid can inhibit key processes in angiogenesis involving endothelial cells.

Human Umbilical Vein Endothelial Cells (HUVECs): 3-O-Acetyloleanolic acid has been found to inhibit the proliferation, migration, and tube formation of HUVECs in a dose-dependent manner. chemfaces.comnih.gov Treatment with 3AOA leads to a reduction in the viability of these cells. caymanchem.com Specifically, it has been observed to decrease tube formation in HUVECs by 45%, 72%, and 82% at certain concentrations. researchgate.net This compound also induces apoptosis, or programmed cell death, in HUVECs. nih.govcaymanchem.com The induction of apoptosis is characterized by the externalization of phosphatidylserine (B164497) and an increase in the sub-G1 cell population, which are hallmarks of apoptotic cells. nih.gov

Human Lymphatic Microvascular Endothelial Cells (HLMECs): Similar inhibitory effects have been observed in HLMECs. 3AOA inhibits the proliferation, migration, and tube formation of HLMECs that are stimulated by growth factors. nih.govresearchgate.netnih.gov For instance, in the presence of Vascular Endothelial Growth Factor-A (VEGF-A), a potent stimulator of lymphangiogenesis, 3AOA significantly reduces HLMEC proliferation. nih.govmdpi.com It also curtails the migration of these cells, with studies showing a dramatic reduction in stimulated migration at various concentrations. nih.gov

Table 1: Inhibitory Effects of 3-O-Acetyloleanolic Acid on Endothelial Cells

Cell Line Activity Inhibited Stimulant Key Findings Citations
HUVECs Proliferation, Migration, Tube Formation - Dose-dependent inhibition; Induces apoptosis. chemfaces.comnih.govcaymanchem.comresearchgate.net
HLMECs Proliferation, Migration, Tube Formation Angiopoietin-1 Inhibited key angiogenic processes. nih.govresearchgate.net
HLMECs Proliferation, Migration, Tube Formation VEGF-A Significantly reduced stimulated proliferation and migration. nih.govnih.govmdpi.com
Suppression of VEGF-A/VEGFR-1 and VEGFR-2 Signaling

Vascular Endothelial Growth Factor-A (VEGF-A) is a key signaling protein that promotes angiogenesis and lymphangiogenesis by binding to its receptors, VEGFR-1 and VEGFR-2, on endothelial cells. 3-O-Acetyloleanolic acid has been shown to interfere with this critical signaling pathway.

Studies have demonstrated that 3AOA can reduce the expression of VEGF-A in cancer cells, particularly under hypoxic conditions which mimic the tumor microenvironment. nih.govfrontiersin.org Furthermore, it suppresses the phosphorylation of both VEGFR-1 and VEGFR-2 that is stimulated by VEGF-A. nih.govnih.govresearchgate.net By inhibiting the activation of these receptors, 3AOA effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation and migration. frontiersin.org This suppression of VEGF-A/VEGFR signaling is a key mechanism behind the anti-lymphangiogenic effects of 3AOA. nih.govfrontiersin.org

Inhibition of Angiopoietin-1/Tie-2 Signaling

The Angiopoietin-1/Tie-2 signaling pathway is another crucial regulator of angiogenesis and lymphangiogenesis. 3-O-Acetyloleanolic acid has been found to inhibit this pathway as well. nih.govresearchgate.net Research has shown that 3AOA inhibits the activation of the Tie-2 receptor, which is the receptor for Angiopoietin-1. nih.govresearchgate.net This inhibition has been observed in both HUVECs and HLMECs. nih.govresearchgate.net By disrupting the Angiopoietin-1/Tie-2 axis, 3AOA provides an additional mechanism for its anti-angiogenic and anti-lymphangiogenic effects, independent of the VEGF pathway. frontiersin.orgnih.gov

Downstream Signaling Factor Inhibition

The activation of VEGFR and Tie-2 receptors initiates a cascade of intracellular signaling events. 3-O-Acetyloleanolic acid has been shown to inhibit the phosphorylation and activation of several key downstream signaling molecules. These include:

Focal Adhesion Kinase (FAK): Inhibition of FAK phosphorylation has been observed in HLMECs treated with 3AOA. nih.govnih.govresearchgate.netmdpi.com

Phosphoinositide 3-kinase (PI3K): 3AOA suppresses the phosphorylation of PI3K. nih.govnih.govresearchgate.netmdpi.com

Protein Kinase B (AKT): The activation of AKT is also inhibited by 3AOA. nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com

Extracellular signal-regulated kinase 1/2 (ERK1/2): 3AOA has been shown to suppress the phosphorylation of ERK1/2. nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com

By blocking these downstream effectors, 3AOA effectively halts the signaling pathways that drive endothelial cell proliferation, migration, and survival. mdpi.comsemanticscholar.org

In vivo Angiogenesis Inhibition

The anti-angiogenic effects of 3-O-Acetyloleanolic acid have been confirmed in in vivo models, most notably through the Matrigel plug assay. In this assay, a gel-like substance (Matrigel) containing pro-angiogenic factors is implanted into animals, and the formation of new blood vessels into the plug is measured.

Studies have consistently shown that 3AOA significantly inhibits angiogenesis in the Matrigel plug assay. chemfaces.comnih.govcaymanchem.com When stimulated with angiogenic factors like VEGF-A or Angiopoietin-1, the formation of new blood and lymphatic vessels within the Matrigel plug is markedly reduced in the presence of 3AOA. nih.govresearchgate.netnih.govnih.gov This demonstrates that the anti-angiogenic activity of 3AOA observed in cell culture translates to a living organism.

Anti-lymphangiogenic Effects and Metastasis Inhibition in Animal Models

The formation of new lymphatic vessels, or lymphangiogenesis, is a critical pathway for the spread of cancer cells to lymph nodes and distant organs. 3-O-Acetyloleanolic acid has shown promise in inhibiting this process and subsequent metastasis in animal models. chemfaces.comnih.govresearchgate.net

Suppression of VEGF-A-induced Lymphangiogenesis and Lymph Node Metastasis

In the context of oral squamous cell carcinoma (OSCC), a type of head and neck cancer, sentinel lymph node metastasis is a significant prognostic factor. nih.govfrontiersin.org Animal models of OSCC have been instrumental in demonstrating the anti-metastatic potential of 3-O-Acetyloleanolic acid.

In an oral cancer sentinel lymph node (OCSLN) animal model, 3AOA was found to inhibit tumor-induced lymphangiogenesis and sentinel lymph node metastasis. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net This effect is largely attributed to its ability to suppress the production of VEGF-A by cancer cells. nih.govfrontiersin.org In animal models where OSCC cells overexpress VEGF-A, treatment with 3AOA still effectively inhibited tumor growth, lymphangiogenesis, and metastasis to the sentinel lymph nodes. nih.govfrontiersin.org These findings highlight the potential of 3AOA as an agent to restrict the metastatic spread of oral cancer by targeting VEGF-A-driven lymphangiogenesis. nih.gov

Inhibition of Angiopoietin-1-induced Lymphangiogenesis (e.g., CT-26 Allograft Colon Carcinoma Animal Model)

3-O-Acetyloleanolic acid (3AOA) has demonstrated inhibitory effects on lymphangiogenesis, the formation of lymphatic vessels, which is a critical process in tumor metastasis. In a CT-26 allograft colon carcinoma animal model, 3AOA was shown to inhibit tumor growth and tumor-induced lymphangiogenesis. nih.govresearchgate.net This inhibitory action is mediated through the suppression of the angiopoietin-1/Tie-2 signaling pathway. nih.govmdpi.com

Angiopoietin-1, a key lymphangiogenic factor, is secreted by CT-26 colon carcinoma cells, particularly under hypoxic conditions. nih.govresearchgate.net 3AOA interferes with this pathway by inhibiting the activation of the angiopoietin-1 receptor, Tie-2, and the subsequent activation of downstream signaling molecules such as FAK, AKT, and ERK1/2. nih.govmdpi.com In vitro studies using human lymphatic microvascular endothelial cells (HLMECs) further support these findings, showing that 3AOA inhibits angiopoietin-1-induced proliferation, migration, and tube formation. nih.govresearchgate.netnih.gov The compound also reduced lymphangiogenesis in Matrigel plugs stimulated with angiopoietin-1. nih.govresearchgate.net

Table 1: Effect of 3-O-Acetyloleanolic Acid on Angiopoietin-1-Induced Lymphangiogenesis

Model/Assay Key Findings References
CT-26 Allograft Colon Carcinoma Animal Model Inhibited tumor growth and tumor-induced lymphangiogenesis. nih.govresearchgate.net
Angiopoietin-1-Stimulated Matrigel Plugs Reduced lymphangiogenesis. nih.govresearchgate.net
Human Lymphatic Microvascular Endothelial Cells (HLMECs) Inhibited proliferation, migration, and tube formation induced by angiopoietin-1. nih.govresearchgate.netnih.gov
Mechanism of Action Details References
Angiopoietin-1/Tie-2 Signaling Pathway Inhibited activation of the Tie-2 receptor and downstream signaling factors (FAK, AKT, ERK1/2). nih.govmdpi.com

Anti-inflammatory Properties

Inhibition of Atopic Dermatitis and Allergic Contact Dermatitis in Murine Models

3-O-Acetyloleanolic acid has been shown to effectively inhibit atopic dermatitis (AD) and allergic contact dermatitis (ACD) in murine models. caymanchem.comnih.govosti.gov Oral administration of 3AOA in a mouse model of AD resulted in a reduction of skin lesions, epidermal thickness, and infiltration of immune cells. caymanchem.comosti.gov Furthermore, it led to decreased levels of serum IgE, IgG2a, and histamine. caymanchem.comcaymanchem.com In a model for ACD, 3AOA suppressed ear thickness and lymphocyte proliferation. osti.gov The compound also reduced the gene expression of Th1, Th2, and Th17 cytokines in the lymph nodes, thymus, and ear tissue of these models. osti.gov These findings suggest that 3AOA may be a potential therapeutic agent for allergic skin diseases. osti.gov

Modulation of TLR Signaling Pathway

3-O-Acetyloleanolic acid has been found to modulate the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation. nih.gov Specifically, 3AOA has been shown to exert its anti-inflammatory effects by suppressing TLR3-mediated activation of NF-κB. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, 3AOA was found to regulate TLR2 signaling. nih.govresearchgate.netfrontiersin.org Upregulation of TLR2 and its downstream signaling molecules was observed in the spinal cords of EAE mice, and treatment with 3AOA reversed these pathological changes. nih.govresearchgate.net This suggests that the TLR signaling pathway is a therapeutic target for 3AOA in neuroinflammatory conditions. researchgate.net

Suppression of IKKα/β and NF-κB Activation

The anti-inflammatory activity of 3-O-Acetyloleanolic acid is linked to its ability to suppress the activation of IKKα/β and NF-κB. In human keratinocytes (HaCaT cells) activated with TNF-α/IFN-γ, 3AOA inhibited the expression of cytokines and chemokines by downregulating NF-κB. osti.gov Research has demonstrated that 3AOA can reduce the expression of key regulatory genes by suppressing IKKα/β in the TLR3-mediated NF-κB activation pathway.

Effects on Cytokine Expression (e.g., IL-6)

3-O-Acetyloleanolic acid has been shown to modulate the expression of various cytokines, including the pro-inflammatory cytokine Interleukin-6 (IL-6). In murine models of atopic and allergic contact dermatitis, 3AOA reduced the gene expression of Th1, Th2, and Th17 cytokines. osti.gov In human keratinocytes, it inhibited the expression of various cytokines and chemokines. osti.gov Furthermore, its parent compound, oleanolic acid, has been shown to reduce the production of IL-6 in LPS-activated macrophages. researchgate.net The derivative, 3-acetyl-oleanolic acid, has also been noted to affect pathways related to IL-6 expression. nih.gov These findings indicate that the anti-inflammatory effects of 3AOA are, at least in part, due to its ability to suppress the production of key inflammatory cytokines. wjgnet.com

Table 2: Anti-inflammatory Properties of 3-O-Acetyloleanolic Acid

Property Model/System Key Findings References
Inhibition of Atopic & Allergic Contact Dermatitis Murine Models Reduced skin lesions, epidermal thickness, immune cell infiltration, and serum immunoglobulins. caymanchem.comnih.govosti.gov
Modulation of TLR Signaling EAE Mouse Model, THP1-XBlue cells Regulated TLR2 signaling and suppressed TLR3-mediated NF-κB activation. nih.govresearchgate.netfrontiersin.orgresearchgate.net
Suppression of IKKα/β and NF-κB Activation Human Keratinocytes (HaCaT) Downregulated NF-κB activation through IKKα/β suppression. osti.gov
Effects on Cytokine Expression Murine Models, Human Keratinocytes Reduced expression of Th1, Th2, Th17 cytokines, and other inflammatory cytokines/chemokines. osti.gov

Antidiabetic Activity in Animal Models (e.g., STZ-induced Diabetic Rats)

3-O-Acetyloleanolic acid has demonstrated antidiabetic properties in animal models. In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model that mimics type 1 diabetes, 3-O-acetyloleanolic acid isolated from Eysenhardtia platycarpa showed a significant decrease in blood glucose levels. nih.govekb.eg Specifically, a dose of 31 mg/kg resulted in a 26.3 ± 3.7% reduction in glucose levels after 7 hours of treatment. ekb.eg The parent compound, oleanolic acid, has also been extensively studied for its antidiabetic effects, showing significant blood-glucose-lowering activity in STZ-induced diabetic rats. researchgate.net

Table 3: Antidiabetic Activity of 3-O-Acetyloleanolic Acid

Animal Model Compound Key Finding Reference
STZ-induced Diabetic Rats 3-O-Acetyloleanolic acid Significant decrease in blood glucose levels. nih.govekb.eg

Glucose Level Regulation

Preclinical studies have highlighted the potential of 3-O-acetyloleanolic acid in modulating blood glucose levels. In a study involving streptozotocin-induced diabetic rats, 3-O-acetyloleanolic acid, identified as a major constituent from the branches of Eysenhardtia platycarpa, demonstrated a significant decrease in glucose levels. researchgate.netresearchgate.net Specifically, a notable reduction of 26.3 ± 3.7% in the glucose level was observed seven hours after treatment. researchgate.netresearchgate.net This suggests a potential role for the compound in managing hyperglycemia.

Activation of AMPK Pathway

3-O-Acetyloleanolic acid has been shown to exert some of its metabolic effects through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govfrontiersin.orgmdpi.com In a preclinical investigation, the compound was reported to have a protective effect against hyperlipidemia in a rat model of non-alcoholic fatty liver disease by activating the AMPK pathway. nih.govfrontiersin.orgresearchgate.netresearchgate.net Further in vivo studies in rats with high-fat diet-induced non-alcoholic fatty liver disease showed that administration of 3-O-acetyloleanolic acid led to a significant increase in the phosphorylation of AMPK in liver tissues. nih.gov This activation of AMPK is a key mechanism underlying the compound's beneficial effects on lipid metabolism. nih.gov The activation of the AMPK pathway is also implicated in the compound's potential to stimulate glucose uptake and glycogen (B147801) synthesis.

Hepatoprotective and Neuroprotective Aspects (Preclinical Indications)

Oleanolic acid and its derivatives, including 3-O-acetyloleanolic acid, have been investigated for their protective effects on the liver and nervous system. mdpi.comarabjchem.org Oleanolic acid itself is noted for its hepatoprotective effects, preventing chemically-induced liver injury. nih.gov

Role in Liver Fibrosis Models

Preclinical models have demonstrated the potential of oleanolic acid derivatives in mitigating liver fibrosis. nju.edu.cn While direct studies on 3-O-acetyloleanolic acid in liver fibrosis models are limited in the provided results, research on a novel synthetic oleanolic acid derivative, CPU-II2, showed it could alleviate CCl4-induced hepatic fibrosis in mice. nju.edu.cn This was evidenced by a decrease in hepatic hydroxyproline (B1673980) content and favorable histological changes. nju.edu.cn The mechanism involved the inhibition of the deposition of extracellular matrix proteins and the function of activated hepatic stellate cells. nju.edu.cn

Antimicrobial Activity

Antibacterial Efficacy (e.g., against P. gingivalis, Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli)

3-O-Acetyloleanolic acid has demonstrated a range of antibacterial activities against various pathogens. It has shown efficacy against Porphyromonas gingivalis. ifsuldeminas.edu.brdokumen.pubresearchgate.net Studies have also reported its activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. academie-sciences.frnih.gov However, some studies indicate that its activity against S. aureus and P. aeruginosa may be moderate. academie-sciences.fr In one study, methanol (B129727) extracts containing the compound showed no activity against S. aureus, E. faecalis, P. aeruginosa, and E. coli.

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. For 3-O-acetyloleanolic acid and related compounds, MIC values have been determined against several bacterial strains.

In a study where 3-O-acetyloleanolic acid was isolated from Mystroxylon aethiopicum, the extracts showed MIC values ranging from 0.08 to 2.5 mg/mL against a panel of microorganisms. Another study on various triterpenes reported MIC ranges of 0.625-10 mg/ml for a compound designated as SF1, which included 3-O-acetyloleanolic acid. bioline.org.br It was noted that lower MIC values were generally observed against Gram-negative bacteria compared to Gram-positive bacteria. bioline.org.br

Table 1: Reported Antibacterial Activity of 3-O-Acetyloleanolic Acid and Related Extracts

Bacterium Activity Reported Source
Porphyromonas gingivalis Active ifsuldeminas.edu.brdokumen.pub
Staphylococcus aureus Moderately Active / Inactive (extract dependent) academie-sciences.fr
Enterococcus faecalis Active / Inactive (extract dependent) bioline.org.br
Pseudomonas aeruginosa Moderately Active / Inactive (extract dependent) academie-sciences.fr
Escherichia coli Moderately Active / Inactive (extract dependent) academie-sciences.fr

Potential as Antileishmanial Agents

3-O-Acetyloleanolic acid has been investigated for its potential activity against various species of Leishmania, the protozoan parasites responsible for leishmaniasis. Research indicates that the acetylation at the C-3 position of the oleanolic acid structure plays a significant role in its leishmanicidal effects. tandfonline.comtandfonline.com

In vitro studies have demonstrated the compound's activity against the promastigote forms of Leishmania amazonensis and Leishmania infantum. tandfonline.com One study highlighted that the O-acetylation of the oleanolic acid skeleton had a favorable impact on its activity against the L. amazonensis strain. tandfonline.comtandfonline.com Specifically, 3-O-Acetyloleanolic acid exhibited an IC₅₀ value of 2.49 µg/mL against L. amazonensis. Further research compared the activity of several ursolic and oleanolic acid derivatives, noting that while many showed some level of activity, the acetylation at position 3 of oleanolic acid was particularly important for its effect against L. amazonensis. tandfonline.comtandfonline.com

The compound was also evaluated against Leishmania donovani promastigotes, the causative agent of visceral leishmaniasis. researchgate.net These preliminary pharmacological assessments underscore the potential of 3-O-Acetyloleanolic acid as a scaffold for developing new antileishmanial drugs. tandfonline.comtandfonline.com

Table 1: In Vitro Antileishmanial Activity of 3-O-Acetyloleanolic acid

Other Investigated Biological Activities (e.g., Multiple Sclerosis Models)

Beyond its antiparasitic properties, 3-O-Acetyloleanolic acid, also known as oleanolic acid acetate (B1210297) (OAA), has been studied for its immunomodulatory and neuroprotective effects, particularly in experimental models of multiple sclerosis (MS). nih.govmdpi.com The primary model used in this research is experimental autoimmune encephalomyelitis (EAE), a mouse model that mimics many of the inflammatory and demyelinating features of MS. nih.govnih.gov

Studies have shown that OAA can alleviate the clinical symptoms of EAE in mice. nih.gov This therapeutic effect is linked to its ability to modulate neuroinflammation. nih.govresearchgate.net A key mechanism identified is the regulation of Toll-like receptor 2 (TLR2) signaling. nih.govresearchgate.net TLR2 expression is often upregulated in MS patients and EAE models, contributing to the inflammatory cascade. nih.govresearchgate.net OAA treatment has been found to reverse pathological changes associated with EAE by targeting the TLR2 signaling pathway. nih.gov

Mechanistic studies in EAE-induced mice revealed that OAA treatment suppressed the proliferation of T-cells in response to antigens and mitogens. nih.gov It also led to a reduction in the levels of pro-inflammatory cytokines in both the spinal cord and serum. nih.govmdpi.com The parent compound, oleanolic acid, has similarly been shown to reduce inflammatory cell infiltration into the central nervous system and inhibit pro-inflammatory cytokines in EAE models. nih.govwjgnet.com Research comparing OAA with oleanolic acid suggests that OAA may have a stronger inhibitory effect on certain inflammatory pathways, such as IL-6 and TLR4 signaling. nih.gov These findings indicate that 3-O-Acetyloleanolic acid has promising therapeutic properties for targeting neuroinflammation in diseases like multiple sclerosis. nih.govmdpi.com

Table 2: Effects of 3-O-Acetyloleanolic acid (OAA) in an EAE Mouse Model of Multiple Sclerosis

Advanced Analytical Techniques for Research

Chromatographic Methods

Chromatography is a cornerstone for the analysis of 3-O-acetyloleanolic acid, enabling its separation from complex matrices and isomeric compounds.

High-Performance Liquid Chromatography (HPLC) with various Detectors (e.g., UV, PDA, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of 3-O-acetyloleanolic acid. nih.govresearchgate.net While the compound's saturated skeleton results in low UV absorption, detection is typically set around 210 nm. nih.govresearchgate.net HPLC methods almost universally utilize reverse-phase C18 columns. nih.govresearchgate.net

Photodiode Array (PDA) and Diode Array Detectors (DAD) are advanced detectors for HPLC that offer significant advantages over standard UV detectors. gentechscientific.comshimadzu.com Unlike single-wavelength UV detectors, PDA and DAD detectors can measure the absorbance across a wide spectrum (e.g., 200-800 nm) simultaneously. gentechscientific.comshimadzu.com This capability allows for the determination of peak purity by comparing spectra across a single chromatographic peak and can help in the tentative identification of compounds based on their UV-Vis spectral profiles. shimadzu.com For instance, the spectral data can distinguish between different classes of compounds, such as neutral and acidic cannabinoids, which exhibit different absorbance maxima. shimadzu.com

ParameterValueSource
Typical Column Reverse Phase C18 nih.govresearchgate.net
Detection Wavelength ~210 nm nih.govresearchgate.net
Detector Types UV, PDA, DAD gentechscientific.comshimadzu.com
PDA/DAD Advantage Full spectrum analysis, peak purity assessment gentechscientific.comshimadzu.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (e.g., ESI-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically <2.5 µm) and operating at higher pressures. This results in faster analysis times and improved resolution. hrpub.org

When coupled with Mass Spectrometry (MS), particularly with an Electrospray Ionization (ESI) source and tandem MS (MS/MS), UHPLC becomes a powerful tool for the definitive identification and quantification of 3-O-acetyloleanolic acid, even in complex biological samples like rat plasma. nih.govmdpi.com ESI-MS/MS provides high sensitivity and selectivity, allowing for the detection of the parent ion and its specific fragment ions, which confirms the compound's identity. For example, a UHPLC-ESI-Q-TOF-MS method has been used to identify various constituents, including triterpenoids, in herbal medicines. mdpi.com This hyphenated technique is invaluable for pharmacokinetic studies and metabolomic profiling. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of 3-O-acetyloleanolic acid, often after a derivatization step to increase its volatility. researchgate.netbohrium.com The compound is typically converted to a more volatile trimethylsilyl (B98337) (TMS) derivative before analysis. researchgate.net The sample is then separated based on its boiling point and polarity in the GC column, and the eluted components are subsequently ionized and detected by the mass spectrometer. researchgate.net GC-MS provides detailed information on the molecular weight and fragmentation pattern, which aids in the structural confirmation of the analyte. nih.gov This method has been successfully applied to quantify 3-acetyloleanolic acid in extracts from sources like Eucalyptus globulus bark. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for the preliminary analysis and purification of 3-O-acetyloleanolic acid. nih.govsaudijournals.com It is particularly useful for monitoring the progress of chemical reactions, such as the acetylation of oleanolic acid to form 3-O-acetyloleanolic acid. scielo.org.bo By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the starting material and the appearance of the product can be visualized. saudijournals.comscielo.org.bo TLC is also employed for assessing the purity of isolated compounds and for comparison with authentic standards. scielo.org.bo For instance, in one study, the isolated 3-β acetyl oleanolic acid showed a single spot with an Rf value of 0.87. saudijournals.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 3-O-acetyloleanolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3-O-acetyloleanolic acid. saudijournals.comscielo.org.bo Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of 3-O-acetyloleanolic acid shows characteristic signals that confirm its structure. A key signal is the downfield shift of the proton at the C-3 position (H-3), which typically appears around δ 4.5 ppm as a multiplet or triplet. saudijournals.comscielo.org.boredalyc.org This shift is indicative of the proton being geminal to an acetate (B1210297) group. Additionally, a sharp singlet corresponding to the methyl protons of the acetyl group is observed at approximately δ 2.05 ppm. scielo.org.boredalyc.org

The ¹³C NMR spectrum provides further confirmation. The presence of the acetyl group causes a downfield shift of the C-3 signal to around δ 80.8 ppm. scielo.org.boredalyc.org The carbonyl carbon of the ester and the methyl carbon of the acetyl group appear at characteristic chemical shifts of approximately δ 171.0 ppm and δ 21.2 ppm, respectively. scielo.org.boredalyc.org The carboxylic acid carbon at C-28 is typically observed around δ 184.03 ppm. saudijournals.com

Table of Characteristic NMR Shifts for 3-O-Acetyloleanolic Acid:

Nucleus Position Chemical Shift (δ, ppm) Source
¹H NMR H-3 ~4.5 scielo.org.boredalyc.org
Acetyl CH₃ ~2.05 scielo.org.boredalyc.org
¹³C NMR C-3 ~80.8 scielo.org.boredalyc.org
Acetyl C=O ~171.0 scielo.org.boredalyc.org
Acetyl CH₃ ~21.2 scielo.org.boredalyc.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the analysis of 3-O-Acetyloleanolic acid, the IR spectrum reveals characteristic absorption bands that confirm its key structural features. The presence of an acetyloxy group is indicated by a strong carbonyl (C=O) stretching vibration. academie-sciences.fr Concurrently, the carboxylic acid moiety also presents a distinct carbonyl absorption. academie-sciences.fr The structure is further confirmed by vibrations corresponding to alkyl (Csp³-H) and alkene (C=C) groups. frontiersin.org

The FTIR spectrum of 3-O-Acetyloleanolic acid is characterized by specific absorption bands that correspond to its principal functional groups. A notable feature is the carbonyl stretch of the acetyloxy group appearing around 1734 cm⁻¹. academie-sciences.fr Another significant absorption is the carbonyl stretch from the carboxylic acid group, observed near 1711 cm⁻¹. academie-sciences.fr

Table 1: Characteristic FTIR Absorption Bands for 3-O-Acetyloleanolic Acid

Functional GroupWavenumber (cm⁻¹)Reference
Acetyloxy (C=O)1734 academie-sciences.fr
Carboxylic Acid (C=O)1711 academie-sciences.fr
Alkyl (Csp³-H stretch)Not specified frontiersin.org
Alkene (C=C stretch)Not specified frontiersin.org
Hydroxyl (O-H stretch)Not specified frontiersin.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and fragmentation pattern of analytes. For 3-O-Acetyloleanolic acid, ESI-MS analysis, particularly in negative ion mode, readily forms the deprotonated molecule [M-H]⁻. researchgate.net

In studies utilizing liquid chromatography coupled with ESI-MS, 3-O-Acetyloleanolic acid has been identified with a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 497. researchgate.netnih.gov Further fragmentation of this parent ion provides structural information, with key daughter ions observed at m/z 437. researchgate.netnih.gov Other analyses have reported a molecular ion [M+] at m/z 498. saudijournals.com This technique is fundamental for confirming the molecular mass and for structural elucidation through the analysis of fragmentation patterns. researchgate.netnih.gov

Table 2: ESI-MS Fragmentation Data for 3-O-Acetyloleanolic Acid

Ionm/zReference
[M-H]⁻497 researchgate.net, nih.gov
[M+]498 saudijournals.com
Fragment Ion437 researchgate.net, nih.gov

Quantitative Analysis Methods for Biological Matrices (e.g., Rat Plasma)

The quantification of 3-O-Acetyloleanolic acid in biological matrices is essential for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of 3-O-Acetyloleanolic acid and its primary metabolite, oleanolic acid, in rat plasma. researchgate.netnih.gov

This bioanalytical method involves several key steps. The initial stage is sample preparation, where the analytes are extracted from the plasma matrix. This is typically achieved through liquid-liquid extraction using ethyl acetate. researchgate.netnih.govrroij.com Following extraction, the sample is analyzed using a reversed-phase C18 column for chromatographic separation. researchgate.netnih.gov The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and an aqueous solution containing 0.1% formic acid. researchgate.netnih.gov

Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization source. nih.govtandfonline.com The accuracy and precision of this assay have been validated according to FDA regulations for bioanalytical methods. researchgate.netnih.gov This robust method has been successfully applied to monitor the plasma concentrations of both 3-O-Acetyloleanolic acid and oleanolic acid over time following intravenous administration in rats. researchgate.netnih.gov

Future Research Directions and Preclinical Therapeutic Implications of 3 O Acetyloleanolic Acid

The pentacyclic triterpenoid (B12794562) 3-O-Acetyloleanolic acid, a derivative of the widely distributed oleanolic acid, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have illuminated its potential in various therapeutic areas, primarily due to its anti-inflammatory, anti-cancer, and anti-angiogenic properties. However, the full therapeutic potential of this compound is yet to be realized. Future research is poised to explore several key areas, from enhancing its chemical properties through analog development to uncovering novel molecular interactions and evaluating its efficacy in advanced disease models and combination therapies.

Q & A

Q. How does variability in plant sources (e.g., Vigna sinensis vs. Eysenhardtia platycarpa) impact 3AOA's bioactivity?

  • Answer : Comparative studies using methanol or ethanol extracts from different species reveal differences in yield and secondary metabolites, which may influence apoptotic efficacy. For instance, Vigna sinensis extracts show higher DR5 upregulation in HCT-116 cells than Eysenhardtia-derived 3AOA, suggesting source-dependent bioactivity .

Q. What challenges arise in translating 3AOA's in vitro anti-angiogenic effects to in vivo models?

  • Answer : While 3AOA inhibits VEGF-A-induced lymphangiogenesis in murine oral cancer models, dosing and bioavailability must be optimized. Intraperitoneal administration at 10 mg/kg reduced lymph node metastasis, but pharmacokinetic studies are needed to address rapid clearance .

Q. How can researchers resolve contradictions in 3AOA's efficacy across cancer cell lines?

  • Answer : Discrepancies may stem from cell line-specific DR5 expression or metabolic differences. For example, 3AOA showed IC₅₀ values of 15 µM in HCT-116 but weaker activity in DR5-deficient lines. Combinatorial screening with TRAIL (TNF-related apoptosis-inducing ligand) may enhance efficacy in resistant models .

Q. What methodologies differentiate 3AOA-induced apoptosis from necrosis in preclinical studies?

  • Answer : Dual staining with annexin V-FITC (apoptosis) and propidium iodide (necrosis) is critical. Sub-G1 population analysis via flow cytometry further distinguishes apoptotic DNA fragmentation from necrotic cell death .

Q. How does 3AOA's anti-angiogenic activity intersect with its apoptotic mechanisms?

  • Answer : 3AOA downregulates VEGF-A and HIF-1α in tumor microenvironments, as shown in oral cancer models. This dual action reduces endothelial cell migration and tube formation, validated by Matrigel assays .

Q. What strategies optimize 3AOA dosing in combination therapies for enhanced synergy?

  • Answer : Co-treatment with paclitaxel or doxorubicin in HCT-116 cells showed additive effects. Dose-matrix experiments (e.g., 10–50 µM 3AOA + 0.5–5 nM paclitaxel) are recommended to identify synergistic ratios via Chou-Talalay analysis .

Q. How can researchers validate 3AOA's specificity for cancer cells versus normal cells?

  • Answer : Comparative cytotoxicity assays using non-cancerous cell lines (e.g., HEK-293) are essential. In HCT-116, 3AOA's IC₅₀ was 15 µM, while HEK-293 viability remained >80% at 50 µM, indicating selective toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.